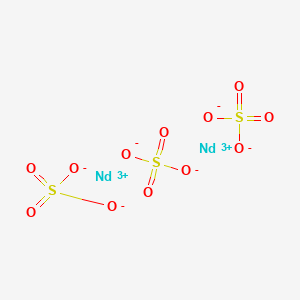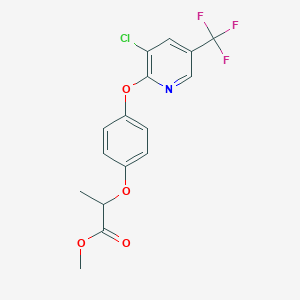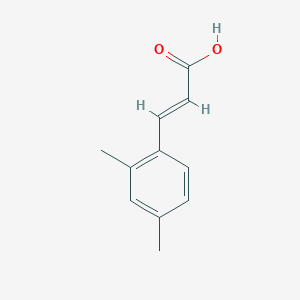
2,4-二甲基肉桂酸
描述
2,4-Dimethylcinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This compound is known for its versatile applications in organic synthesis and its role as an intermediate in the production of various chemicals, including pharmaceuticals and pesticides .
科学研究应用
2,4-Dimethylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is investigated for its biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research on 2,4-dimethylcinnamic acid includes its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
- Its primary targets are not extensively studied, but it interacts with cellular components related to its biological effects .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation and decarboxylation .
Industrial Production Methods: In an industrial setting, the production of 2,4-dimethylcinnamic acid may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as piperidine or pyridine can be employed to facilitate the condensation reaction. Additionally, the use of continuous flow reactors can improve the scalability of the production process, allowing for large-scale synthesis of the compound .
化学反应分析
Types of Reactions: 2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,4-dimethylcinnamic acid can yield the corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The aromatic ring of 2,4-dimethylcinnamic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylphenylpropanol.
Substitution: Formation of 2,4-dimethyl-5-nitrocinnamic acid, 2,4-dimethyl-5-sulfonic acid, and 2,4-dimethyl-5-bromocinnamic acid
相似化合物的比较
2,4-Dimethylcinnamic acid can be compared with other cinnamic acid derivatives:
Cinnamic Acid: The parent compound, cinnamic acid, lacks the methyl groups present in 2,4-dimethylcinnamic acid. This structural difference can influence the compound’s reactivity and biological activity.
3,4-Dimethoxycinnamic Acid: This derivative has methoxy groups instead of methyl groups, which can enhance its antioxidant properties.
Ferulic Acid: Ferulic acid contains a methoxy and a hydroxyl group, making it a potent antioxidant and anti-inflammatory agent.
Sinapic Acid: Similar to ferulic acid, sinapic acid has additional methoxy groups, contributing to its strong antioxidant and anti-inflammatory activities .
属性
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


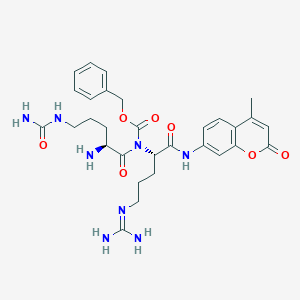

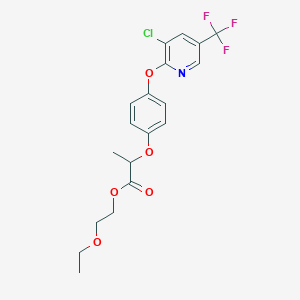
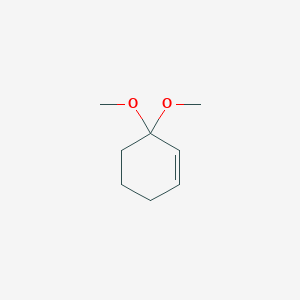



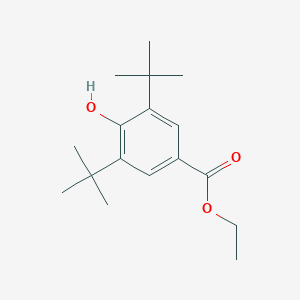
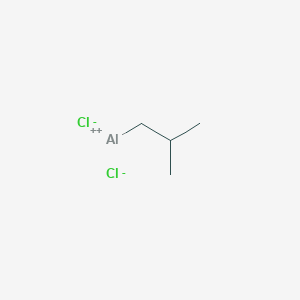
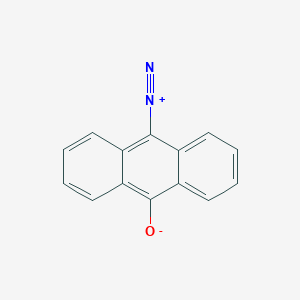
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
